molecular formula C14H10N4O B2681139 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-21-8

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2681139
CAS RN: 320417-21-8
M. Wt: 250.261
InChI Key: LZWNTYMHBWYFOQ-UHFFFAOYSA-N
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Description

The compound “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are analogues of purine and have been found to exhibit a wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The reaction mechanism proceeds through the nucleophilic attack of the exo-NH .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The structure–activity relationship study revealed that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are characterized by nucleophilic attacks on the ethylenic quaternary carbon of the ether function and the nitrile function .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, one compound was found to have a melting point of 233 °C and a yield of 89% .

Safety And Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidines can also vary. For instance, one compound was found to be associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to ingestion, skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-19-12-4-2-10(3-5-12)13-6-7-16-14-11(8-15)9-17-18(13)14/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWNTYMHBWYFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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